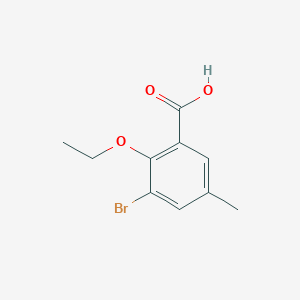

3-Bromo-2-ethoxy-5-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-ethoxy-5-methylbenzoic acid is a chemical compound with the molecular formula C10H11BrO3 . It is used in the preparation of various biologically active compounds .

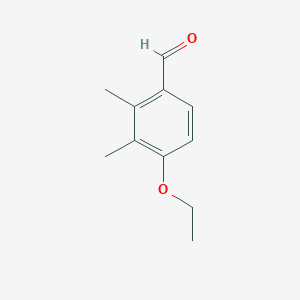

Molecular Structure Analysis

The molecular structure of 3-Bromo-2-ethoxy-5-methylbenzoic acid consists of a benzene ring substituted with a bromo group, an ethoxy group, a methyl group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis

3-Bromo-2-ethoxy-5-methylbenzoic acid is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .科学的研究の応用

Manufacturing of Therapeutic SGLT2 Inhibitors

3-Bromo-2-ethoxy-5-methylbenzoic acid could potentially be used as a key intermediate in the manufacturing of therapeutic Sodium-Glucose Transport Proteins 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of drugs that are used in diabetes therapy. They work by preventing the kidneys from reabsorbing glucose back into the blood, thereby allowing more glucose to be excreted in the urine and reducing blood glucose levels .

Synthesis of Biologically Active Compounds

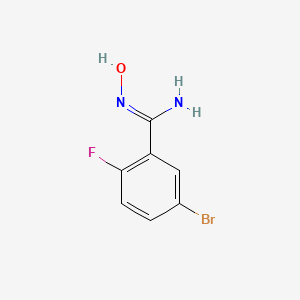

This compound could be used in the preparation of various biologically active compounds . These include α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors . These compounds have significant therapeutic potential in treating a variety of conditions.

Synthesis of 4-(bromoacetyl)isoindolin-1-one and Isocoumarins

3-Bromo-2-ethoxy-5-methylbenzoic acid may be used to synthesize 4-(bromoacetyl)isoindolin-1-one and isocoumarins . These compounds have potential applications in medicinal chemistry due to their biological activities.

Reactions at the Benzylic Position

The benzylic position of 3-Bromo-2-ethoxy-5-methylbenzoic acid could be a site for various chemical reactions . These include free radical bromination, nucleophilic substitution, and oxidation . The products of these reactions could have various applications in organic synthesis.

Synthesis of Benzoic Acid Molecule

In the presence of sodium dichromate and a source of protons like sulfuric acid, the alkyl side chain of 3-Bromo-2-ethoxy-5-methylbenzoic acid can be oxidized to a carboxylic acid functional group . This would result in the formation of the benzoic acid molecule .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-bromo-2-ethoxy-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-7(10(12)13)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGFSEDJHRVYGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-ethoxy-5-methylbenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzyloxy)oxetan-3-yl]methanol](/img/structure/B6357962.png)

![t-Butyl 2-acetyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B6357995.png)

![Ethyl 9-hydroxy-5-oxatricyclo[4.4.0.0(2,4)]deca-1(6),7,9-triene-3-carboxylate](/img/structure/B6358017.png)